Boc-Asp(OAll)-OH

Description

Contextualization within Amino Acid Protecting Group Strategies

Peptide synthesis involves the sequential coupling of amino acids. Each amino acid possesses a reactive alpha-amino group and an alpha-carboxyl group, which form the peptide bond. However, many amino acids also have reactive functional groups within their side chains (e.g., carboxyl groups in aspartic acid and glutamic acid, hydroxyl groups in serine and threonine, amino groups in lysine). To prevent these side chains from participating in unintended reactions, such as polymerization or cross-linking, they must be temporarily masked with protecting groups (PGs) smolecule.comacs.orgbiotage.comresearchgate.netbiotage.comnih.govresearchgate.net.

The selection of protecting groups is guided by principles of orthogonality, meaning that different protecting groups can be removed selectively under distinct chemical conditions without affecting others smolecule.comnih.govgoogle.comajol.infoacsgcipr.orgpeptide.com. The two most prevalent strategies in solid-phase peptide synthesis (SPPS) are the Boc/Benzyl (B1604629) (Boc/Bzl) and Fmoc/tert-Butyl (Fmoc/tBu) approaches. The Boc group is typically removed by acidic treatment (e.g., trifluoroacetic acid - TFA), while the Fmoc group is removed by basic treatment (e.g., piperidine) biotage.comgoogle.comajol.info. Side-chain protecting groups are generally designed to be stable throughout the deprotection and coupling cycles of the alpha-amino group and are removed during the final cleavage of the peptide from the solid support or in a separate, selective deprotection step smolecule.comresearchgate.netnih.gov.

Significance in Advanced Synthetic Methodologies for Aspartate

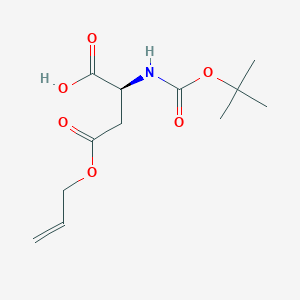

Boc-Asp(OAll)-OH features two key protecting groups: the tert-butyloxycarbonyl (Boc) group on the alpha-amino terminus and an allyl ester (OAll) on the beta-carboxyl side chain of aspartic acid smolecule.com. This specific combination offers significant advantages for advanced peptide synthesis. The Boc group provides acid-labile protection for the alpha-amino group, a strategy historically important in peptide chemistry smolecule.comresearchgate.netajol.infopeptide.com. Crucially, the allyl ester side-chain protection is orthogonal to both Boc (acid-labile) and Fmoc (base-labile) protecting groups smolecule.comajol.infobzchemicals.com.

The allyl ester is stable to the acidic conditions used to remove the Boc group and the basic conditions used to remove the Fmoc group. Its selective removal is typically achieved through palladium-catalyzed reactions, often using mild conditions smolecule.comacs.orggoogle.comacsgcipr.orgpeptide.combzchemicals.com. This orthogonality is invaluable for complex synthetic strategies, such as the synthesis of cyclic peptides, where selective deprotection of a side chain is required for intramolecular cyclization, or for attaching labels or other modifications to specific residues within a growing peptide chain smolecule.combiotage.comgoogle.compeptide.combzchemicals.com. The ability to deprotect the aspartate side chain without disturbing other protecting groups or the peptide backbone is a hallmark of advanced synthetic design.

Historical Evolution of Aspartate Side-Chain Protection

Historically, aspartic acid side chains were often protected as benzyl esters (OBzl) in conjunction with Boc-based peptide synthesis. These benzyl esters were typically removed under strong acidic conditions, often the same conditions used for final peptide cleavage from the resin smolecule.comnih.gov. While effective, this approach offered limited orthogonality, as the benzyl ester could be cleaved prematurely under certain conditions.

The advent of Fmoc/tBu SPPS introduced milder deprotection protocols, with tert-butyl (tBu) esters becoming a common choice for aspartate side-chain protection biotage.comnih.govgoogle.combzchemicals.comiris-biotech.de. However, the tBu ester is also acid-labile, limiting its utility when selective side-chain deprotection is required. The development of allyl esters for aspartic acid side-chain protection emerged as a solution for achieving true orthogonality. Allyl esters provided a means to selectively deprotect the aspartate side chain using palladium catalysis, a method distinct from the acid or base treatments used for N-terminal protecting groups ajol.infobzchemicals.com. Furthermore, research into mitigating aspartimide formation, a prevalent side reaction in peptide synthesis involving aspartic acid, has highlighted the utility of various protecting groups, including allyl esters, for their improved stability and reduced propensity for side reactions compared to some other ester types researchgate.netbiotage.comnih.gov.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-prop-2-enoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO6/c1-5-6-18-9(14)7-8(10(15)16)13-11(17)19-12(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMNSEVEWIDHND-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563936 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-oxo-4-[(prop-2-en-1-yl)oxy]butanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132286-77-2 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-oxo-4-[(prop-2-en-1-yl)oxy]butanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Properties and Reactivity

Boc-Asp(OAll)-OH is a white to off-white solid. Its structure combines the acid-labile Boc group protecting the alpha-amino functionality with the palladium-labile allyl ester protecting the beta-carboxyl group smolecule.com. This dual protection strategy allows for sequential and selective manipulation during peptide synthesis.

The Boc group is readily removed by treatment with trifluoroacetic acid (TFA), typically in dichloromethane (B109758) (DCM) smolecule.comajol.info. The allyl ester, conversely, remains intact under these acidic conditions. For the removal of the allyl ester, palladium(0) catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are commonly employed, often in the presence of an allyl scavenger like phenylsilane (B129415) or a carboxylic acid acs.orggoogle.comacsgcipr.org. These reactions proceed under mild conditions, preserving the integrity of the peptide chain and other protecting groups acs.orgacsgcipr.org.

A significant challenge in aspartic acid chemistry during peptide synthesis is the formation of aspartimides, a side reaction that can lead to epimerization and the generation of undesired byproducts researchgate.netbiotage.comnih.govresearchgate.netrsc.org. While the allyl ester is not immune to this issue, it has been observed to be more resistant to aspartimide formation than some other common ester protecting groups, such as tert-butyl esters, particularly in certain sequence contexts nih.gov.

Application in Peptide Synthesis Methodologies

Role in Solid-Phase Peptide Synthesis (SPPS)

Boc-Asp(OAll)-OH is a valuable building block in SPPS, contributing to the efficient and controlled assembly of peptide chains. Its integration into various SPPS strategies is well-documented, offering advantages in managing the reactive aspartic acid side chain.

Integration within Boc-Strategy SPPS

In the traditional Boc/benzyl (B1604629) (Bzl) strategy of SPPS, the Boc group protects the alpha-amino terminus, and benzyl-based groups protect side chains. While Boc/Bzl is not a strictly orthogonal system due to the shared acid lability of both Boc and Bzl groups, it is still practically utilized because Boc groups are removed under milder acidic conditions (e.g., 50% TFA in DCM) compared to benzyl groups (requiring strong acids like HF or TFMSA) peptide.comiris-biotech.depeptide.com. This compound can be incorporated into this scheme, where the OAll group offers distinct deprotection characteristics compared to the more common benzyl ester for aspartic acid side-chain protection in Boc chemistry peptide.com. The OAll group is generally stable to the conditions used for Boc deprotection, allowing for selective manipulation if needed before final cleavage.

Compatibility with Hybrid Fmoc/Boc and Orthogonal Protection Schemes

This compound demonstrates compatibility with the widely adopted Fmoc/tert-butyl (tBu) strategy, which is considered an orthogonal protection system peptide.comiris-biotech.deiris-biotech.de. In this system, the Fmoc group is base-labile (removed by piperidine), while the tBu group is acid-labile (removed by TFA) peptide.comiris-biotech.de. The OAll group is stable to both piperidine (B6355638) and TFA google.com. This stability allows the OAll group to remain intact during Fmoc deprotection and peptide chain elongation, and it can be selectively removed using palladium catalysts, often in the presence of scavengers like N-methylaniline peptide.comgoogle.comacs.orgrsc.orgpeptide.comrsc.org. This orthogonality is particularly useful for on-resin modifications, such as side-chain cyclization or labeling, where selective deprotection of the aspartic acid side chain is required without affecting other protecting groups or the growing peptide chain peptide.comgoogle.com.

On-Resin Chemical Transformations and Derivatization Strategies

The OAll protecting group on this compound is amenable to selective on-resin chemical transformations. The removal of the OAll group is typically achieved using palladium(0) catalysts, such as Pd(PPh₃)₄, in the presence of a palladium scavenger like phenylsilane (B129415) or N-methylaniline, often in solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) peptide.comgoogle.comacs.orgrsc.orgpeptide.comrsc.org. This palladium-catalyzed deprotection is mild and neutral, avoiding the formation of reactive carbonium ions that can occur with other side-chain protecting groups like tert-butyl or benzyl google.com. The liberated beta-carboxyl group can then be further derivatized on the resin, enabling the synthesis of complex peptide structures, including lactam-bridged or cyclized peptides acs.orgrsc.orgnih.gov. For instance, after OAll deprotection, the free carboxylate can be used for on-resin lactamization or esterification acs.orgrsc.orgnih.gov.

Application in Solution-Phase Peptide Synthesis

While SPPS is dominant, this compound also finds application in solution-phase peptide synthesis. In this context, the orthogonal nature of the Boc and OAll protecting groups allows for selective manipulation. The Boc group can be removed under moderate acidic conditions, while the OAll group can be cleaved using palladium catalysis, facilitating controlled fragment condensation and peptide assembly in solution peptide.comsmolecule.comgoogle.com. This strategy can be advantageous for preparing specific peptide fragments or for syntheses where solution-phase techniques are preferred.

Advanced Coupling Reagents and Conditions in Peptide Elongation

The efficient coupling of this compound to the growing peptide chain is crucial for successful synthesis. Standard coupling reagents used in peptide synthesis, such as carbodiimides (e.g., DIC, DCC) in combination with additives (e.g., HOBt, Oxyma Pure®), are effective for forming the peptide bond uni-kiel.debachem.com. Phosphonium reagents like BOP, PyBOP, and HATU are also widely employed uni-kiel.debachem.com. For this compound, coupling is typically performed in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) iris-biotech.deaurigeneservices.com. The choice of coupling reagent and conditions can be optimized to minimize side reactions, such as racemization or aspartimide formation, particularly when coupling to sensitive sequences biotage.comnih.govresearchgate.netiris-biotech.dersc.orgresearchgate.net.

Orthogonality of the Boc Group to Other N-Alpha Protections

The tert-butyloxycarbonyl (Boc) group is a widely used temporary protecting group for the alpha-amino terminus in peptide synthesis. Its primary mode of removal is acidolysis, typically achieved using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM) total-synthesis.commasterorganicchemistry.com. This acidic deprotection mechanism is orthogonal to protecting groups that are labile under basic or reductive conditions, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed by secondary amines like piperidine total-synthesis.commasterorganicchemistry.com.

The orthogonality of Boc with Fmoc allows for the implementation of two distinct synthetic strategies (Boc/Bzl and Fmoc/tBu) in solid-phase peptide synthesis (SPPS). While the Boc/benzyl (Bn) combination is considered quasi-orthogonal due to both groups being acid-labile, their removal can be differentiated by employing acids of varying strengths. However, the primary advantage of Boc lies in its orthogonality to base-labile groups biosynth.compeptide.com.

A notable aspect of Boc deprotection is the generation of tert-butyl cations, which can lead to alkylation of nucleophilic amino acid residues such as methionine (Met) and tryptophan (Trp). To mitigate these side reactions, scavengers like thiophenol, anisole, or dithioethane are often included in the deprotection cocktail total-synthesis.compeptide.com.

Selective Deprotection of the Allyl Ester (OAll)

The O-allyl ester serves as a protecting group for the side-chain carboxylate of aspartic acid. This group exhibits stability under conditions typically used for Boc or Fmoc deprotection, making it a valuable component in orthogonal protection schemes .

Palladium(0)-Catalyzed Allyl Transfer Reactions

The most prevalent method for the selective removal of allyl esters in peptide synthesis involves palladium(0)-catalyzed allyl transfer reactions nih.govgoogle.comgoogle.comcapes.gov.bracsgcipr.orguva.nl. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly employed catalyst for this transformation nih.govgoogle.comgoogle.comcapes.gov.bruva.nlresearchgate.net. The reaction typically proceeds in the presence of a nucleophilic "allyl acceptor" or scavenger, such as phenylsilane (PhSiH₃), N-methylmorpholine (NMM), or other amines, which facilitates the transfer of the allyl group from the palladium complex nih.govgoogle.comgoogle.comcapes.gov.bruva.nl.

These palladium-catalyzed deallylation reactions are generally carried out under mild conditions and require an inert atmosphere (e.g., argon) to prevent the oxidation and deactivation of the palladium(0) catalyst nih.govacsgcipr.org. The mechanism involves the coordination of the allyl ester to the palladium center, followed by the expulsion of the ester anion and the formation of a π-allyl-palladium complex. This complex then reacts with the nucleophile, releasing the deprotected carboxylic acid and regenerating the catalyst acsgcipr.orguva.nl.

Alternative Cleavage Methods for Allyl Esters

While palladium-catalyzed methods are dominant, alternative strategies for allyl ester deprotection exist. These include metal-free approaches using sodium borohydride (B1222165) (NaBH₄) in solvents like dimethyl sulfoxide (B87167) (DMSO) or methanol (B129727) ajol.info. Cobalt-catalyzed deallylation using a Co(II)/TBHP/(Me₂SiH)₂O system has also been reported acs.org. Other methods involve isomerization to enol ethers followed by acidic hydrolysis, or cleavage using reagents like samarium(II) iodide (SmI₂) organic-chemistry.org. However, for peptide synthesis, palladium-catalyzed methods are favored due to their mildness and compatibility with sensitive peptide structures.

Kinetic and Efficiency Aspects of Allyl Deprotection

Palladium-catalyzed deallylation is known for its efficiency, mild reaction conditions, and good functional group tolerance acsgcipr.org. The reaction kinetics can be influenced by factors such as the choice of catalyst, ligand, solvent, and scavenger. Microwave irradiation has been shown to significantly accelerate the deprotection process, reducing reaction times nih.gov. The efficiency of these methods is high, but careful control of residual palladium levels is crucial, particularly in the synthesis of pharmaceutical compounds .

Orthogonality to Diverse Side-Chain Protecting Groups in Complex Peptides

The strategic use of this compound in peptide synthesis relies on the orthogonality of its protecting groups with other commonly employed side-chain protecting groups. Orthogonality ensures that one protecting group can be selectively removed without affecting others, enabling site-specific modifications, cyclizations, or fragment couplings masterorganicchemistry.compeptide.comiris-biotech.deorganic-chemistry.org.

The Boc group, being acid-labile (e.g., TFA), is orthogonal to base-labile groups like Fmoc (N-alpha) and also to groups removed by reduction or specific nucleophiles total-synthesis.commasterorganicchemistry.com. The O-allyl ester, removed by Pd(0) catalysis, is stable to both the acidic conditions used for Boc removal and the basic conditions used for Fmoc removal . This allows for selective deprotection of the O-allyl group to facilitate reactions such as side-chain to side-chain cyclizations, while the Boc group remains intact on the N-terminus researchgate.netnih.gov.

In the context of Boc-based SPPS, common side-chain protecting groups for aspartic acid include benzyl (OBzl) esters iris-biotech.debzchemicals.com. Other frequently used side-chain protecting groups for various amino acids include:

Arginine (Arg): Tosyl (Tos), nitro (NO₂), Pmc, Pbf iris-biotech.debzchemicals.compeptide.com

Histidine (His), Asparagine (Asn), Glutamine (Gln): Trityl (Trt) iris-biotech.debzchemicals.com

Serine (Ser), Threonine (Thr), Tyrosine (Tyr): Benzyl (Bzl) or tert-butyl (tBu) ethers iris-biotech.debzchemicals.com

Lysine (B10760008) (Lys): Benzyloxycarbonyl (Cbz), 2-chlorobenzyloxycarbonyl (2-Cl-Z), or Boc bzchemicals.com

These side-chain protecting groups are typically designed to be stable throughout the Boc-based peptide elongation and are removed during the final cleavage step, which often employs strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) biosynth.compeptide.comiris-biotech.deiris-biotech.depeptide.com. This final cleavage is orthogonal to the milder acidic conditions used for Boc removal and the Pd(0) conditions for OAll removal.

The combination of Boc for N-alpha protection and O-allyl for side-chain protection of aspartic acid offers a powerful strategy for constructing complex peptides, allowing for selective deprotection and modification at specific stages of the synthesis.

Data Tables

Table 1: Orthogonal Removal Conditions of Boc and O-Allyl Protecting Groups

| Protecting Group | Chemical Nature | Typical Removal Reagent/Conditions | Orthogonal to | Stability to | Notes |

| Boc | Carbamate | TFA (e.g., 50% in DCM) | Base-labile groups (Fmoc), Pd(0)-labile groups (OAll) | Basic conditions, catalytic hydrogenation | Generates tert-butyl cations; scavengers often used total-synthesis.commasterorganicchemistry.compeptide.com |

| O-Allyl | Ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄) with nucleophile (e.g., PhSiH₃, NMM) | Acid-labile groups (Boc), Base-labile groups (Fmoc) | Acidic conditions, basic conditions | Requires inert atmosphere; mild conditions nih.govgoogle.comgoogle.comacsgcipr.org |

Table 2: Orthogonality of Boc/OAll with Common Side-Chain Protecting Groups in Boc-SPPS

| Amino Acid | Side-Chain Protecting Group | Typical Removal Conditions (Final Cleavage) | Orthogonal to Boc Removal | Orthogonal to O-Allyl Removal |

| Aspartic Acid | Allyl Ester (OAll) | Pd(0) catalysis | Yes | Yes |

| Aspartic Acid | Benzyl Ester (OBzl) | Strong Acid (e.g., HF, TFMSA) | Yes | Yes |

| Glutamic Acid | Benzyl Ester (OBzl) | Strong Acid (e.g., HF, TFMSA) | Yes | Yes |

| Arginine | Pbf/Pmc/Tos/NO₂ | Strong Acid (e.g., HF, TFMSA) | Yes | Yes |

| Lysine | Boc/Cbz/2-Cl-Z | Strong Acid (e.g., HF, TFMSA) | Yes | Yes |

| Ser/Thr/Tyr | Bzl/tBu Ether | Strong Acid (e.g., HF, TFMSA) | Yes | Yes |

| His/Asn/Gln | Trt | Strong Acid (e.g., HF, TFMSA) | Yes | Yes |

Compound List

this compound (N-alpha-tert-butyloxycarbonyl-O-allyl-L-aspartic acid)

Boc (tert-butyloxycarbonyl)

OAll (O-allyl)

Fmoc (9-fluorenylmethoxycarbonyl)

Alloc (allyloxycarbonyl)

Cbz (benzyloxycarbonyl)

Bn (benzyl)

tBu (tert-butyl)

Trt (trityl)

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl)

Tos (tosyl)

NO₂ (nitro)

Comparative Analysis of Aspartate Side Chain Protection

The choice of aspartic acid side-chain protection significantly impacts the success of peptide synthesis, particularly concerning orthogonality and the prevention of side reactions like aspartimide formation.

Table 1: Comparison of common aspartic acid side-chain protecting groups.

The OAll group's ability to be removed under mild palladium-catalyzed conditions, while remaining stable to the acidic conditions used for Boc removal and the basic conditions for Fmoc removal, positions it as a versatile tool for complex peptide synthesis. Its moderate resistance to aspartimide formation further enhances its utility, especially when compared to simpler esters.

Conclusion

Boc-Asp(OAll)-OH represents a sophisticated building block in the arsenal (B13267) of synthetic chemists. Its dual protection strategy, combining the acid-labile Boc group with the palladium-labile allyl ester, provides essential orthogonality for advanced peptide synthesis methodologies. This allows for the controlled assembly of complex peptide sequences, the creation of cyclic structures, and the precise introduction of modifications, all while mitigating common side reactions associated with aspartic acid residues. As the demand for intricate peptide-based therapeutics and research tools continues to grow, compounds like this compound will remain indispensable for achieving high-fidelity synthesis.

Applications in the Synthesis of Complex Peptide Architectures

Macrocyclization Strategies Employing Boc-Asp(OAll)-OH

Macrocyclization is a key strategy for imparting conformational rigidity and enhancing the biological activity and stability of peptides. mdpi.com this compound is an invaluable tool in several macrocyclization techniques.

Head-to-tail cyclization, which involves the formation of an amide bond between the N-terminal and C-terminal residues of a linear peptide, is a common method for creating cyclic peptides. mdpi.com The use of this compound facilitates this process through a side-chain anchoring strategy. researchgate.netnih.gov In this approach, the peptide is assembled on a solid support via the side chain of an aspartic acid residue. google.comgoogle.com The α-carboxyl group of this residue is protected with an allyl ester. researchgate.net

Following the assembly of the linear peptide, the N-terminal Boc group is removed. Subsequently, the C-terminal allyl ester is selectively cleaved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0). nih.govmdpi.com This exposes the free C-terminal carboxyl group, which can then react with the N-terminal amine to form the cyclic peptide while it is still attached to the resin. google.comgoogle.com This on-resin cyclization is often more efficient than solution-phase cyclization, as it minimizes intermolecular side reactions. google.comgoogle.com

Table 1: Key Steps in Head-to-Tail Cyclization Using this compound

| Step | Description | Reagents |

| 1. Peptide Assembly | The linear peptide is synthesized on a solid support, anchored through the side chain of an Asp residue. The α-carboxyl group of this Asp is protected as an allyl ester. | Standard solid-phase peptide synthesis (SPPS) reagents |

| 2. N-terminal Deprotection | The Boc or Fmoc protecting group is removed from the N-terminus of the peptide. | TFA (for Boc) or piperidine (B6355638) (for Fmoc) |

| 3. C-terminal Deprotection | The allyl ester protecting the C-terminus is selectively removed. | Pd(PPh₃)₄, scavenger (e.g., phenylsilane) |

| 4. On-Resin Cyclization | The newly exposed N-terminal amine and C-terminal carboxyl groups are coupled to form a cyclic peptide. | Coupling reagents (e.g., PyBOP, HOBt, DIPEA) |

| 5. Cleavage and Deprotection | The cyclic peptide is cleaved from the solid support, and any remaining side-chain protecting groups are removed. | TFA-based cleavage cocktail |

Lactam bridges, formed between the side chains of two amino acid residues, are another common motif in cyclic peptides that can stabilize secondary structures like α-helices. mdpi.com this compound is frequently used in combination with an orthogonally protected lysine (B10760008) or ornithine residue to create these bridges. sigmaaldrich.comiris-biotech.de

In this strategy, the peptide is synthesized with this compound and, for instance, a lysine residue protected with a group like Alloc (allyloxycarbonyl) or Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl). sigmaaldrich.commdpi.com After the linear peptide is assembled, the allyl and Alloc/Dde protecting groups can be selectively and simultaneously removed. nih.govmdpi.com The exposed carboxylic acid of the aspartic acid side chain is then coupled with the free amine of the lysine side chain to form the lactam bridge. nih.gov This approach allows for precise control over the location and size of the cyclic constraint. mdpi.com

More advanced techniques involve the in situ cyclization of peptides following allyl group cleavage. One such method takes advantage of an intermediate aspartimide formation during trifluoroacetic acid (TFA) cleavage. iris-biotech.de While typically considered a side reaction, this process can be harnessed for cyclization. peptide.com By using this compound, the allyl group can be removed to generate a free carboxylic acid, which under specific TFA-mediated conditions, can participate in a tandem in situ cyclization reaction. iris-biotech.de

Another approach involves photochemical methods. For instance, a photochemical acyl thiol–ene reaction can be used to cyclize peptides bearing a thioacid and an alkene. rsc.org this compound can be a precursor to introduce the necessary alkene functionality into the peptide. rsc.org

Side Chain-to-Side Chain Lactam Bridging

Functionalized Peptide Synthesis

The unique reactivity of the allyl group in this compound also opens avenues for the synthesis of functionalized peptides with novel properties and applications.

The selective deprotection of the allyl group on the aspartic acid side chain allows for its modification to create non-canonical amino acid residues within a peptide sequence. This can be achieved while the peptide is still on the solid support. Once the allyl group is removed, the exposed carboxylic acid can be coupled with various amines or other nucleophiles to generate a diverse array of side-chain functionalities. This strategy expands the chemical space of peptides beyond the 20 proteinogenic amino acids. rsc.orgnih.gov

The allyl group itself can serve as a handle for site-specific modification and bioconjugation. rsc.org For example, the double bond of the allyl group can participate in "click" chemistry reactions, such as thiol-ene reactions, to attach other molecules to the peptide. rsc.org This allows for the precise installation of labels, drugs, or other moieties at a specific position in the peptide sequence. chinesechemsoc.orgacs.org

Furthermore, the selective deprotection of the allyl group to reveal a carboxylic acid provides a unique site for conjugation. nih.gov This carboxylic acid can be activated and reacted with a nucleophilic group on another molecule, enabling the creation of well-defined peptide conjugates. This is particularly useful in the development of peptide-drug conjugates and other targeted therapeutics. chinesechemsoc.org

Incorporation of Non-Canonical Amino Acid Derivatives

Design and Synthesis of Peptidomimetics and Constrained Peptide Systems

The chemical compound N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-allyl ester, commonly known as this compound, is a pivotal building block in the field of peptide chemistry, particularly for the rational design and synthesis of peptidomimetics and conformationally constrained peptide systems. Its utility stems from the unique properties of the allyl (All) ester protecting group on its side chain. This group is orthogonal to the standard Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups used for the α-amino group during solid-phase peptide synthesis (SPPS). google.comgoogle.com This orthogonality allows for the selective removal of the allyl group under specific, mild conditions, exposing a reactive carboxylic acid on the aspartate side chain that can be used for intramolecular cyclization and the construction of complex peptide architectures. google.com

The primary strategy involving this compound is the formation of a lactam bridge, a stable amide bond that creates a cyclic constraint within the peptide's structure. This process typically involves several key steps. First, the this compound residue is incorporated at a specific position within the linear peptide sequence during SPPS. Following the assembly of the desired linear peptide on the solid support, the allyl group is selectively cleaved. This deprotection is most commonly achieved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a nucleophilic scavenger like phenylsilane (B129415) (PhSiH₃). nih.govmdpi.com This reaction is highly specific and does not affect acid-labile (like Boc) or base-labile (like Fmoc) protecting groups elsewhere in the peptide. google.comkohan.com.tw

Once the aspartyl side-chain carboxylic acid is unmasked, it is activated using standard peptide coupling reagents, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.govmdpi.com This activated carboxyl group then reacts with a deprotected amino group on a side chain of another amino acid in the sequence, typically lysine or ornithine, to form an intramolecular side-chain-to-side-chain lactam bridge. ucl.ac.uk This cyclization is often performed while the peptide is still attached to the resin (on-resin cyclization), a method that favors the desired intramolecular reaction over intermolecular oligomerization by taking advantage of the pseudo-dilution effect on the solid support. nih.govmdpi.comresearchgate.net

This ability to create precisely located cyclic constraints is fundamental to the design of peptidomimetics. By locking the peptide into a more rigid conformation, cyclization can pre-organize the molecule into a bioactive shape that enhances binding affinity and selectivity for its biological target. nih.gov Furthermore, the resulting cyclic peptides often exhibit increased resistance to enzymatic degradation compared to their linear counterparts, a critical feature for developing therapeutic peptide candidates. nih.gov

Detailed research findings have demonstrated the versatility of using the Asp(OAll) moiety for creating these sophisticated structures. For instance, it is a key component in the on-resin head-to-tail cyclization strategy for synthesizing cyclohexapeptides like desotamide (B65381) B and wollamide B. mdpi.com In other studies, researchers have proposed its use for the on-resin lactamization of M2 macrophage-binding peptides to create amide-cyclized analogs. nih.gov The ability to automate the allyl deprotection step further enhances its utility in modern peptide synthesizers, facilitating the efficient production of complex branched and cyclic peptides. kohan.com.tw

The table below summarizes selected research findings where the strategic use of an Asp(OAll) residue was integral to the synthesis of constrained peptide systems.

| Target Peptide/System | Cyclization Strategy | Key Reagents for Deprotection/Cyclization | Reported Outcome/Finding | Citation |

|---|---|---|---|---|

| Cyclohexapeptides (desotamide B, wollamide B analogs) | On-resin head-to-tail cyclization | Deprotection: Pd(PPh₃)₄, PhSiH₃. Cyclization: PyBOP, HOBt, DIPEA | Successful synthesis of cyclohexapeptides by anchoring Fmoc-Asp-OAll to the resin, followed by SPPS, deprotection, and on-resin cyclization. | mdpi.com |

| M2 Macrophage-Binding Peptide (M2pep) Analogs | Proposed on-resin side-chain lactamization | Deprotection: Pd(PPh₃)₄, Phenylsilane. Cyclization: HOBt, PyBOP, DIPEA | Outlined a synthetic route for creating amide-cyclized peptide analogs via on-resin lactamization involving this compound and an azidolysine residue. | nih.gov |

| Branched HIV-1 epitope (gp41) | Automated orthogonal deprotection for branching | Deprotection: Pd(PPh₃)₄, Phenylsilane in DCM | Demonstrated efficient, automated microwave-assisted deprotection of a Lys(Alloc) group (chemically similar to Asp(OAll)) to enable side-chain functionalization. | kohan.com.tw |

| Cyclic Glucagon Analog | Manual synthesis of lactam-bridged peptide | Deprotection: Pd(PPh₃)₄, PhSiH₃ in DCM. | Showed that the Guibe method for allyl/Alloc removal is a reliable method for preparing long (24 amino acid) cyclic peptides on a resin. | acs.org |

Challenges and Future Directions in Utilizing Boc Asp Oall Oh Chemistry

Overcoming Synthetic Difficulties in Challenging Peptide Sequences

The synthesis of peptides with complex sequences, often characterized by hydrophobic stretches or specific amino acid arrangements, can be significantly hampered by various factors. These difficulties directly impact the efficiency and reliability of incorporating building blocks like Boc-Asp(OAll)-OH.

Peptide aggregation, the tendency of peptide chains to clump together, is a major impediment in solid-phase peptide synthesis (SPPS). This phenomenon is frequently triggered by hydrophobic interactions within the growing peptide chain or the formation of secondary structures that promote intermolecular association biotage.compeptide.commblintl.combiotage.comnih.gov. Aggregation on the solid support can lead to incomplete reagent access, resulting in slow or failed coupling and deprotection steps, thereby diminishing the yield and purity of the final peptide.

Key strategies to combat peptide aggregation include:

Solubilizing Agents: Incorporating additives such as detergents or chaotropic salts can disrupt the hydrophobic forces driving aggregation mblintl.com.

Solvent Selection: While Dimethylformamide (DMF) is widely used, alternative solvents like N-methyl-2-pyrrolidone (NMP) or solvent mixtures can offer improved solvation for hydrophobic sequences, mitigating aggregation biotage.com.

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reactions and provide the thermal energy necessary to overcome aggregation-prone interactions mblintl.com.

Structural Modifications: The use of pseudoproline dipeptides or backbone protecting groups (e.g., Hmb, Dmb) can disrupt secondary structure formation and thus aggregation peptide.comnih.gov. Additionally, employing PEG-based resins can enhance the solubility of difficult sequences biotage.com.

Controlled Addition: For sequences prone to aggregation, a gradual or sequential addition of amino acids during the coupling phase can help manage the process mblintl.com.

While this compound itself does not directly resolve aggregation issues, the implementation of these synthetic strategies during its incorporation is vital for achieving successful peptide synthesis.

The achievement of high purity and yield in peptide synthesis is critical, as even minor side reactions or incomplete couplings can drastically reduce the quality and quantity of the desired product jpt.comgyrosproteintechnologies.com. For peptides containing aspartic acid residues, the formation of aspartimides is a significant contributor to reduced yields and complicates purification processes biotage.comrsc.orgiris-biotech.de.

Strategies for optimizing purity and yield encompass:

Increased Reagent Concentration: Enhancing the concentration of amino acid and coupling reagent solutions can improve the efficiency of the coupling reactions biotage.comcreative-peptides.com.

Double Coupling: For challenging coupling steps or repetitive sequences, performing a double coupling ensures more complete incorporation of the amino acid, thereby minimizing deletion sequences biotage.comcreative-peptides.com.

Optimized Coupling Reagents and Conditions: Utilizing highly reactive and selective coupling reagents (e.g., HATU, HCTU, COMU) and fine-tuning reaction parameters like time and temperature can maximize yields and reduce by-product formation creative-peptides.com.

Minimizing Racemization: The use of additives such as HOBt or HOAt can help suppress amino acid racemization, leading to improved product stereochemical integrity and purity creative-peptides.com.

Effective Purification: Employing analytical techniques like High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS) is essential for isolating the target peptide from impurities and unreacted materials jpt.comcreative-peptides.com.

Strategies to Address Peptide Aggregation

Advancements in Aspartate Protecting Group Design

Aspartimide formation remains a significant challenge in peptide synthesis, particularly within the Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) methodology. This side reaction is promoted by the basic conditions used for Fmoc deprotection (commonly piperidine) and involves the cyclization of the β-carboxyl group of aspartic acid with the peptide backbone's nitrogen atom biotage.comrsc.orgiris-biotech.de. The resulting aspartimide intermediate can undergo epimerization and subsequent ring-opening, leading to a mixture of α- and β-peptide linkages and a complex array of by-products that are often difficult to separate chromatographically rsc.orgiris-biotech.de.

The allyl ester (OAll) protecting group on this compound is generally stable to standard Fmoc deprotection conditions and TFA cleavage but is susceptible to cleavage by palladium catalysts peptide.com. While OAll is a useful protecting group, ongoing research focuses on developing aspartate protecting groups that offer superior resistance to aspartimide formation.

Key advancements in aspartate protecting group design include:

Sterically Bulky Protecting Groups: Introducing steric bulk around the β-carboxyl group effectively hinders the intramolecular cyclization reaction. Derivatives such as trialkyl-methyl esters, adamantyl esters, and newly developed groups like Epe (3-ethyl-3-pentyl) and Bno (5-butyl-5-nonyl) have demonstrated significantly better protection against aspartimide formation compared to traditional groups like tert-butyl (OtBu) or allyl (OAll) rsc.orgiris-biotech.desemanticscholar.orgresearchgate.netresearchgate.net.

Backbone Protection: Protecting the amide backbone of the aspartyl residue can also prevent aspartimide formation, although this approach may sometimes impact coupling efficiency peptide.comrsc.org.

Acidic Additives in Deprotection: The addition of small quantities of organic acids to the Fmoc deprotection solution has been shown to effectively suppress aspartimide formation rsc.orgresearchgate.net.

Alternative Deprotection Reagents: Employing reagents such as morpholine (B109124) instead of piperidine (B6355638) for Fmoc removal has also been reported to reduce aspartimide generation researchgate.net.

These innovations in protecting group chemistry are vital for expanding the repertoire of synthesizable peptide sequences, particularly those previously deemed inaccessible due to aspartimide-related complications.

Sustainable Methodologies and Green Chemistry in this compound Synthesis and Application

The peptide synthesis industry is increasingly prioritizing sustainability and green chemistry principles to minimize its environmental footprint ambiopharm.comadvancedchemtech.comrsc.org. Conventional peptide synthesis methods often involve substantial excesses of solvents and reagents, leading to the generation of considerable hazardous waste advancedchemtech.com.

Key green chemistry initiatives relevant to the use of this compound include:

Solvent Management: The implementation of solvent recycling programs for commonly used solvents like acetonitrile (B52724) (ACN) and dimethylformamide (DMF) significantly reduces waste generation ambiopharm.com. Furthermore, the exploration and adoption of greener solvents, such as ethanol (B145695) or water, are actively pursued advancedchemtech.com.

Reagent Efficiency and Selection: Developing synthesis protocols that optimize reagent usage and selecting reagents with reduced environmental and health impacts are paramount ambiopharm.com.

Process Intensification: Techniques such as microwave-assisted synthesis and continuous flow systems can lead to shorter reaction times, reduced energy consumption, and more efficient reagent utilization ambiopharm.comadvancedchemtech.com.

Convergent Synthesis: Synthesizing smaller peptide fragments and subsequently coupling them offers a more efficient route with potentially less waste compared to purely linear, stepwise synthesis advancedchemtech.com.

By integrating this compound into these greener synthetic frameworks, researchers and manufacturers can contribute to more environmentally responsible peptide production.

Emerging Applications in Biomolecular Research and Drug Discovery

This compound serves as a foundational building block for a diverse range of applications in biomolecular research and drug discovery. Peptides synthesized using this derivative are instrumental in:

Understanding Protein Structure and Function: Peptides are crucial tools for investigating enzyme-substrate interactions, elucidating protein folding pathways, and studying various biological signaling processes smolecule.com.

Drug Development: Peptides derived from this compound are being explored for their therapeutic potential, particularly in fields such as oncology, and for the development of drug candidates with enhanced bioavailability and targeted delivery capabilities smolecule.comchemimpex.com.

Bioconjugation: The allyl ester functionality of this compound facilitates bioconjugation, enabling the covalent attachment of peptides to other molecules, including fluorescent dyes, nanoparticles, or targeting moieties. This is vital for applications in imaging, diagnostics, and targeted drug delivery systems smolecule.comchemimpex.com.

Neurological Research: As aspartic acid is an excitatory neurotransmitter, peptides incorporating this residue are employed in studies focused on neurotransmitter pathways and the mechanisms underlying neurological disorders chemimpex.com.

Materials Science: The compound can be incorporated into polymer matrices to modify and enhance material properties such as solubility and reactivity chemimpex.com.

The inherent versatility of this compound as a protected amino acid building block solidifies its importance in advancing research across these critical scientific disciplines.

Q & A

Q. What are the optimal synthetic routes for Boc-Asp(OAll)-OH, and how do reaction conditions influence yield and purity?

this compound is synthesized via selective esterification of L-aspartic acid using allyl alcohol and TMSCl, followed by Boc protection of the α-amino group (Scheme 9.4, ). Key variables include:

- Temperature : Elevated temperatures (e.g., 40–60°C) improve esterification efficiency but may risk racemization.

- Solvent : Methanol or allyl alcohol is used for selective β-carboxyl protection.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >98% purity. Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How should this compound be characterized to confirm structural integrity and purity?

Q. What precautions are critical for handling this compound in peptide synthesis?

- Moisture Sensitivity : Store under inert gas (argon) at –20°C to prevent hydrolysis of the allyl ester.

- Coupling Conditions : Use DIC/Oxyma or HATU/DIPEA for minimal racemization during solid-phase peptide synthesis (SPPS) .

Advanced Research Questions

Q. How can contradictory data on this compound stability under basic conditions be resolved?

Conflicting reports on allyl ester stability in basic media (e.g., piperidine deprotection) may arise from:

- Solvent Effects : DMF vs. DCM alters base accessibility to the ester.

- Temperature Gradients : Kinetic studies (25°C vs. 0°C) reveal differential hydrolysis rates.

Resolution : Conduct controlled stability assays (pH 7–12, monitored via LC-MS) and cross-reference with computational models (DFT for transition-state analysis) .

Q. What strategies optimize this compound incorporation into complex peptides without side-chain interference?

- Orthogonal Protection : Use Fmoc/tBu for other residues to avoid premature deprotection.

- Microwave-Assisted SPPS : Enhances coupling efficiency (3× reduced reaction time) while minimizing aspartimide formation.

- Post-Synthetic Modifications : Pd(0)-catalyzed allyl ester removal under neutral conditions preserves acid-sensitive motifs .

Q. How can researchers validate the reproducibility of this compound-based protocols across laboratories?

Adopt FAIR principles:

- Documentation : Provide detailed synthetic protocols (e.g., equivalents, mixing times) and raw NMR/MS data in supplementary materials.

- Metadata Standards : Use platforms like Zenodo to archive datasets with DOI links.

- Interlab Studies : Collaborate to test protocol robustness under variable conditions (e.g., humidity, equipment differences) .

Q. What computational tools predict this compound behavior in novel reaction environments?

- Molecular Dynamics (MD) : Simulate solvation effects in DMF or THF.

- QSPR Models : Correlate steric/electronic parameters (e.g., Hammett constants) with coupling yields.

- Docking Studies : Predict interactions with enzymatic catalysts (e.g., lipases for selective deprotection) .

Methodological Frameworks

How to design a research question addressing this compound’s role in peptide-drug conjugates?

Apply the PICO framework :

- Population : Peptide-drug conjugates targeting cancer receptors.

- Intervention : Incorporation of this compound as a linker.

- Comparison : Traditional linkers (e.g., PEG-based).

- Outcome : Improved tumor selectivity (measured via in vitro cytotoxicity assays).

Refine using FINER criteria (Feasible, Novel, Ethical, Relevant) .

Q. How to structure a manuscript reporting this compound applications?

Follow IMRaD guidelines:

- Introduction : Highlight aspartic acid’s role in peptide design and allyl ester advantages.

- Methods : Detail synthetic protocols, characterization data (tabularize NMR shifts), and statistical analysis (e.g., ANOVA for yield comparisons).

- Results : Include schematics of key reactions and HPLC chromatograms.

- Discussion : Contrast findings with prior studies (e.g., Boc-Asp(OMe)-OH stability) .

Data Management & Reproducibility

Q. How to archive this compound research data for reuse?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.